molecular formula C20H18N2O3 B5142634 N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide

N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B5142634
M. Wt: 334.4 g/mol
InChI Key: LQFBXRVEZMGVPO-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide is an organic compound with the molecular formula C18H17NO3 This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a naphthalen-1-yloxy group through an acetamide linkage

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(23)21-17-10-4-5-11-18(17)22-20(24)13-25-19-12-6-8-15-7-2-3-9-16(15)19/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBXRVEZMGVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 2-naphthol with 2-bromoacetamide in the presence of a base to form 2-(naphthalen-1-yloxy)acetamide. This intermediate is then reacted with 2-aminophenyl acetate under acetylation conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the naphthalen-1-yloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(naphthalen-1-yloxy)ethyl)acetamide
  • N-(2-(naphthalen-2-yloxy)ethyl)acetamide
  • 2-naphthalen-1-yl-N-(2-o-tolyloxy-ethyl)acetamide

Uniqueness

N-[2-(acetylamino)phenyl]-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of both an acetylamino group and a naphthalen-1-yloxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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